molecular formula C25H26N4O2 B2478720 1-benzyl-7-methyl-2-(2-methylpiperidine-1-carbonyl)pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one CAS No. 900886-93-3

1-benzyl-7-methyl-2-(2-methylpiperidine-1-carbonyl)pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one

Cat. No. B2478720
CAS RN: 900886-93-3
M. Wt: 414.509
InChI Key: UVFBQFJRTUPFHQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-benzyl-7-methyl-2-(2-methylpiperidine-1-carbonyl)pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one is a useful research compound. Its molecular formula is C25H26N4O2 and its molecular weight is 414.509. The purity is usually 95%.
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Scientific Research Applications

Cholinesterase and Aβ-Aggregation Inhibitors

A study by Mohamed et al. (2011) involved the design, synthesis, and evaluation of 2,4-disubstituted pyrimidines as dual inhibitors for cholinesterase and amyloid-β (Aβ)-aggregation, targeting Alzheimer's disease. This research emphasizes the potential therapeutic applications of pyrimidine derivatives in neurodegenerative diseases Mohamed et al., 2011.

Antimicrobial Activity

Research by Al-Haiza et al. (2003) explored the synthesis and biological evaluation of new coumarin derivatives, highlighting the antimicrobial activity of these compounds. Though not directly related, the study illustrates the broad interest in developing new compounds for antimicrobial purposes Al-Haiza et al., 2003.

Antithrombotic Pyrido[4,3-d]pyrimidine Derivatives

Furrer et al. (1994) synthesized new antithrombotic compounds, showcasing the conversion of specific precursors to pyrido[4,3-d]pyrimidine-2,4-diones with favorable cerebral and peripheral effects. This highlights the interest in pyrimidine derivatives as antithrombotic agents Furrer et al., 1994.

Antibacterial Evaluation

Vazirimehr et al. (2017) reported the synthesis of new pyrrolo[2,3-d]pyrimidines (7-deazapurines) and their evaluation against various bacteria, demonstrating the antimicrobial potential of such structures Vazirimehr et al., 2017.

Dual Inhibitors of Thymidylate Synthase and Dihydrofolate Reductase

Gangjee et al. (2000) designed and synthesized a novel compound as a potent dual inhibitor of thymidylate synthase and dihydrofolate reductase, indicating its potential as an antitumor agent. This research underscores the therapeutic relevance of modifying the pyrido[2,3-d]pyrimidine scaffold for cancer treatment Gangjee et al., 2000.

properties

IUPAC Name

6-benzyl-12-methyl-5-(2-methylpiperidine-1-carbonyl)-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N4O2/c1-17-11-12-22-26-23-20(24(30)29(22)15-17)14-21(25(31)27-13-7-6-8-18(27)2)28(23)16-19-9-4-3-5-10-19/h3-5,9-12,14-15,18H,6-8,13,16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVFBQFJRTUPFHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCN1C(=O)C2=CC3=C(N2CC4=CC=CC=C4)N=C5C=CC(=CN5C3=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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